molecular formula C9H14N2O B154763 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide CAS No. 131475-10-0

3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide

Cat. No. B154763
M. Wt: 166.22 g/mol
InChI Key: DKQPMKHLSWNWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide, also known as 3-IM-2-C, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique molecular structure and properties that make it useful in different areas of study.

Mechanism Of Action

The mechanism of action of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to interact with specific proteins in the body, leading to its therapeutic effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Studies have shown that 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its unique molecular structure, which makes it useful in various applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide. One area of focus is its potential use in drug delivery systems, as it has been shown to penetrate cell membranes. Another area of research is its potential use in organic electronics, as it has unique electronic properties that make it useful in this field. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide involves the reaction of isobutyryl chloride with 2-amino-3-methylpyrrole in the presence of a base. The resulting product is then purified by recrystallization to obtain the pure compound. This synthesis method has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

CAS RN

131475-10-0

Product Name

3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H14N2O/c1-5(2)7-4-6(3)11-8(7)9(10)12/h4-5,11H,1-3H3,(H2,10,12)

InChI Key

DKQPMKHLSWNWSV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1)C(=O)N)C(C)C

Canonical SMILES

CC1=CC(=C(N1)C(=O)N)C(C)C

synonyms

1H-Pyrrole-2-carboxamide,5-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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